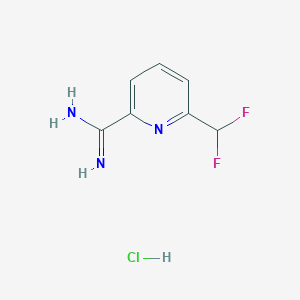

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride is a versatile material used in scientific research. It is also known as Weix 2-pyridylcarboxamidine ligand for nickel catalysis . Its empirical formula is C7H11Cl2N5 and it has a molecular weight of 236.10 .

Synthesis Analysis

The synthesis of this compound has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . Another study describes the synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .Molecular Structure Analysis

The molecular structure of 6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride is represented by the InChI code1S/C7H7F2N3.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3,6H,(H3,10,11);1H . Chemical Reactions Analysis

This compound has been used in nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It has also been used in the synthesis of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Materials

A novel pyridine-containing aromatic dianhydride monomer was synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, leading to the creation of new polyimides holding pyridine moieties in the main chain. These polyimides were prepared via a conventional two-stage process, showing good thermal stability, outstanding mechanical properties, and low dielectric constants, indicating potential applications in electronic and aerospace industries (Xiaolong Wang et al., 2006).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine-2,6-dicarboxylic acid has been used under hydrothermal conditions with various metal salts to form 3D network structures and coordination polymers. These structures have shown potential for applications in gas storage, separation technologies, and catalysis due to their unique structural properties and ability to form infinite single helical chains or different helical arrangements with metal ions (S. Ghosh & P. K. Bharadwaj, 2004).

Luminescent Properties and Chemical Sensors

The synthesis and study of lanthanide helicate coordination polymers into 3D MOF structures with pyridine-2,6-dicarboxylic acid have revealed luminescent properties, particularly for compounds incorporating Eu(III) ions. These properties suggest applications in the development of new luminescent materials for sensors and optical devices (Lirong Yang et al., 2012).

Coordination Chemistry and Molecular Modeling

The synthesis, spectroscopic, and structural characterization of cobalt(II) and zinc(II) complexes with uracil-containing 2,6-diformylpyridine ligands have provided insights into the solid-state behavior of these cations, contributing to the understanding of coordination chemistry and offering potential applications in catalysis and material science (G. Koz et al., 2010).

Environmental and Health Sciences

Research into the identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China highlights the importance of understanding the environmental behaviors and potential adverse effects of these compounds. Such studies are crucial for developing safer chemicals for industrial applications and mitigating environmental pollution (Ting Ruan et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(difluoromethyl)pyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3,6H,(H3,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTJUBBDDLDEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)

![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)